6-Methyl-3-(trifluoromethyl)picolinonitrile
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Overview
Description
6-Methyl-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the 6-position and a trifluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a pyridine ring. One common method is the reaction of 6-methylpyridine-3-carboxylic acid with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group can yield 6-methyl-3-(trifluoromethyl)picolinic acid, while reduction of the nitrile group can produce 6-methyl-3-(trifluoromethyl)picolinamines .
Scientific Research Applications
6-Methyl-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism by which 6-Methyl-3-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound, while the nitrile group can act as a reactive site for further functionalization. The molecular targets and pathways involved in its biological activities are still under investigation and may vary depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
3-(Trifluoromethyl)picolinonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylpicolinonitrile: Similar structure but lacks the trifluoromethyl group.
Uniqueness
6-Methyl-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F3N2 |
---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
6-methyl-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-3-6(8(9,10)11)7(4-12)13-5/h2-3H,1H3 |
InChI Key |
AVKOWXWRFROVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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